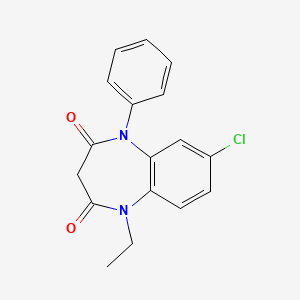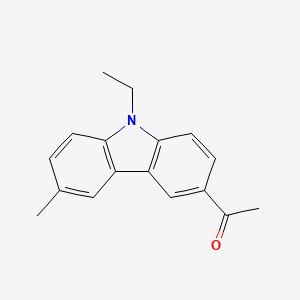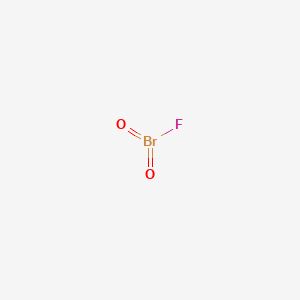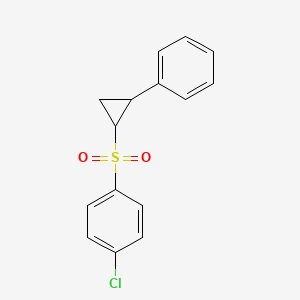
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with a chloro group and a phenylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene typically involves the following steps:
Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through cyclopropanation reactions, where a phenyl group is reacted with a suitable cyclopropanation reagent.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the chloro group can participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
- 1-Chloro-4-(4-methylphenoxy)phenylsulfonylbenzene
- 1-Chloro-4-(phenylsulfonyl)benzene
Uniqueness
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is unique due to the presence of the phenylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
21309-07-9 |
|---|---|
Formule moléculaire |
C15H13ClO2S |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
1-chloro-4-(2-phenylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c16-12-6-8-13(9-7-12)19(17,18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
Clé InChI |
ZRLNSNULNMARCC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


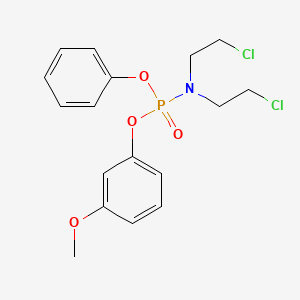

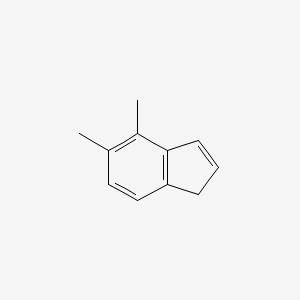
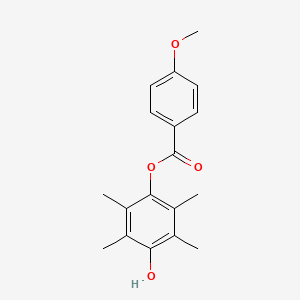
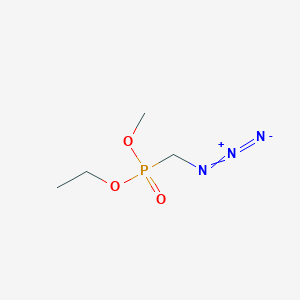

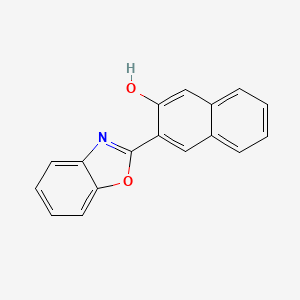

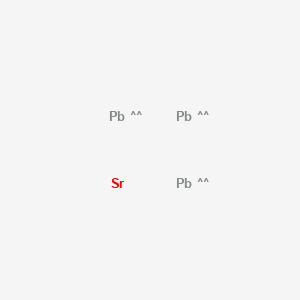
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
